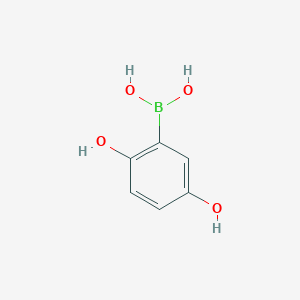

(2,5-Dihydroxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2,5-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCPNBLHJFAGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294346 | |

| Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238196-68-3 | |

| Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,5-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

BOC and Trimethylsilyl Protection

Introducing tert-butoxycarbonyl (BOC) or trimethylsilyl (TMS) groups to 2,5-dibromophenol prior to Grignard formation improves reaction efficiency. For example, BOC-protected 2,5-dibromophenol reacts with isopropylmagnesium chloride-LiCl in THF, followed by trimethyl borate addition. Hydrogenolysis (H₂, Pd/C) removes the BOC groups, yielding this compound with 87% overall yield. Similarly, TMS protection enables selective boronation at the para position, though deprotection requires harsher conditions (e.g., tetrabutylammonium fluoride).

Benzyl Ether Protection

Benzyl groups offer robust protection under basic conditions. 2,5-Dibenzyloxybromobenzene undergoes lithium-halogen exchange with sec-butyllithium, followed by borylation with triisopropyl borate. Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl ethers, affording the dihydroxyboronic acid in 58% yield. While this method avoids acidic workup, the need for high-pressure hydrogenation complicates scalability.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Miyaura borylation provides a modern alternative. 2,5-Dihydroxyiodobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and KOAc in dimethylformamide (DMF) at 80°C. This one-pot method achieves 75% yield but requires expensive catalysts and rigorous exclusion of moisture. Recent advances using XPhos ligands and Pd(OAc)₂ improve turnover numbers (TON > 1,000), enhancing cost-efficiency for industrial applications.

Comparative Analysis of Synthetic Methods

Key Findings :

-

Grignard-BOC Protection offers the best balance of yield and scalability, though it requires multi-step synthesis.

-

Miyaura Borylation excels in atom economy but faces challenges in catalyst cost and moisture sensitivity.

-

Direct Organolithium Routes suffer from low yields (≤60%) due to competing side reactions at unprotected hydroxyl groups.

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance boronic ester stability during Grignard reactions. Lower temperatures (-10°C to 0°C) minimize di-borylation byproducts, which are prevalent at higher temperatures.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dihydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group into a borate ester or boronic anhydride.

Reduction: Reduction reactions can lead to the formation of boranes.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: The Suzuki-Miyaura coupling typically employs palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products:

Oxidation: Borate esters or boronic anhydrides.

Reduction: Boranes.

Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemical Biology Applications

Molecular Recognition:

(2,5-Dihydroxyphenyl)boronic acid is utilized in the development of chemical sensors due to its ability to form reversible covalent bonds with diols. This property allows it to selectively bind to biological molecules such as saccharides and nucleic acids, making it a useful tool for detecting glucose levels in diabetes management and other biochemical assays .

Enzyme Inhibition:

The compound has been explored as an inhibitor of various enzymes. For instance, its derivatives have shown potential in inhibiting class C β-lactamases, which are critical in combating antibiotic resistance. Studies have demonstrated that this compound can enhance the efficacy of β-lactam antibiotics by inhibiting these enzymes .

Organic Synthesis

Synthetic Building Block:

this compound serves as a versatile building block in organic synthesis. It is commonly employed in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is particularly important in the pharmaceutical industry for developing new drugs .

Case Study - Synthesis of Bioactive Molecules:

A study highlighted the use of boronic acids in synthesizing bioactive compounds. The inclusion of this compound facilitated the creation of various derivatives that exhibit biological activity, showcasing its utility in drug discovery and development .

Recent studies have expanded on the theoretical foundations of this compound through computational chemistry methods such as density functional theory (DFT). These investigations provided insights into its molecular stability and reactivity profiles, indicating a high degree of stability which is advantageous for its applications .

Mechanism of Action

The mechanism of action of (2,5-Dihydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with the target molecule, forming a cyclic boronate ester, which can be detected or used to inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,5-dihydroxyphenyl)boronic acid and analogous boronic acids:

Key Comparative Insights:

Electronic Effects: Hydroxyl groups in this compound increase acidity and polarity compared to methoxy or alkyl-substituted analogs. Chloro and fluoro substituents (electron-withdrawing) boost electrophilicity, making these compounds more reactive in cross-coupling reactions like Suzuki-Miyaura .

Biological Activity: While this compound’s direct activity is undocumented in the evidence, its structural motif aligns with 2,5-dihydroxyphenyl acetic acid derivatives, which inhibit HIV-1 replication (EC₅₀: ~10 μM) .

Synthetic Utility :

- Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenylboronic acid) are employed in polymer synthesis via Petasis reactions, where protected MIDA esters improve stability during polymerization .

- Thiophene-based boronic acids (e.g., 2,5-dimethylthiophene-3-boronic acid) offer tailored electronic properties for materials science applications .

Biological Activity

(2,5-Dihydroxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, with the molecular formula C6H7BO4, is characterized by the presence of two hydroxyl groups on the phenyl ring. This structure contributes to its reactivity and ability to form complexes with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and nucleic acids. This property allows it to modulate enzyme activities and interact with cellular pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes by forming boronate esters with hydroxyl-containing residues.

- Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

- Antibacterial Activity: this compound has shown effectiveness against various bacterial strains by disrupting their metabolic functions.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted its cytotoxic effects on cancer cell lines, demonstrating an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells . This suggests potential as a chemotherapeutic agent.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays:

- ABTS radical cation scavenging: IC50 = 0.11 µg/mL

- DPPH free radical scavenging: IC50 = 0.14 µg/mL

These results indicate strong antioxidant activity, making it a candidate for formulations aimed at reducing oxidative damage .

Antibacterial Activity

This compound has demonstrated antibacterial effects against Escherichia coli with an effective concentration of 6.50 mg/mL . This activity supports its potential use in antimicrobial therapies.

Case Studies and Research Findings

| Study | Purpose | Findings | Status |

|---|---|---|---|

| Anticancer activity assessment | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 18.76 µg/mL | Completed |

| Antioxidant evaluation | Assess antioxidant capacity | Strong radical scavenging activity | Published |

| Antibacterial efficacy study | Test against E. coli | Effective at 6.50 mg/mL | Published |

Applications in Medicine

The versatility of this compound extends to various therapeutic areas:

- Cancer Therapy: Its ability to inhibit cancer cell proliferation positions it as a potential drug candidate.

- Antimicrobial Treatments: Its antibacterial properties could be harnessed in developing new antibiotics.

- Antioxidant Formulations: Its strong antioxidant capabilities make it suitable for use in cosmetics and health supplements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dihydroxyphenyl)boronic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., 2,5-dihydroxybromobenzene) with bis(pinacolato)diboron under inert conditions . Purification challenges arise due to boronic acid trimerization (boroxin formation) and silica gel interactions. Recrystallization from aqueous ethanol at low temperatures (0–5°C) minimizes decomposition, while HPLC with ion-pairing agents improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : B NMR identifies boronic acid species (δ ~30 ppm for free acid vs. δ ~10 ppm for boroxins) .

- MALDI-MS : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables on-plate esterification, suppressing dehydration artifacts and improving detection of intact boronic acid derivatives .

- FT-IR : B–O stretching (~1,350 cm) and O–H bending (~3,200 cm) confirm functional group integrity .

Q. What are common challenges in the purification of dihydroxy-substituted arylboronic acids?

- Methodological Answer : Key issues include:

- Boroxin Formation : Minimized by avoiding high-temperature drying and using acidic aqueous workups .

- Silica Gel Adsorption : Reversed-phase chromatography (C18 columns) with methanol/water eluents reduces irreversible binding .

- Solubility : Low solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF) for crystallization .

Advanced Research Questions

Q. How does the presence of dihydroxy groups influence the hydrogen-bonding network and supramolecular assembly?

- Methodological Answer : The 2,5-dihydroxy substitution promotes planar molecular geometry, enabling π-π stacking and O–H···O/F hydrogen bonds. X-ray crystallography reveals dimeric motifs and bifurcated hydrogen bonds (O–H···F/O), forming 2D networks critical for crystal engineering . Computational modeling (DFT) predicts enhanced stability via intramolecular H-bonding between boronic acid and phenolic –OH groups .

Q. What strategies are employed to enhance the stability of this compound under physiological conditions?

- Methodological Answer :

- Bioisosteric Replacement : Substituting –OH groups with fluorine improves metabolic stability while retaining H-bonding capacity .

- Pinacol Esterification : Protects boronic acid from hydrolysis, enabling controlled release in vivo .

- Thermal Stability : Thermogravimetric analysis (TGA) shows dihydroxy derivatives degrade above 250°C, suggesting compatibility with high-temperature processing .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices () to predict Suzuki-Miyaura coupling efficiency. The electron-withdrawing dihydroxy group increases , favoring oxidative addition with aryl halides . Molecular dynamics simulations model steric effects of –OH groups on transition-state geometries .

Q. How does the dihydroxy substitution affect the compound's interaction with diols or biological targets?

- Methodological Answer : The 2,5-dihydroxy motif mimics catechol structures, enabling strong binding to vicinal diols (e.g., sialic acid on glycoproteins). Isothermal titration calorimetry (ITC) measures values (~10 M) for interactions with lectins, supporting applications in glycan sensing . Competitive assays with alizarin red S quantify boronic acid-diol affinity .

Q. What role does this compound play in designing stimuli-responsive materials?

- Methodological Answer : The compound serves as a pH-sensitive linker in covalent organic frameworks (COFs). At neutral pH, boronic acid-diol conjugation forms dynamic boronate esters, enabling glucose-responsive insulin release systems. Spectroscopic ellipsometry tracks reversible swelling in hydrogels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.